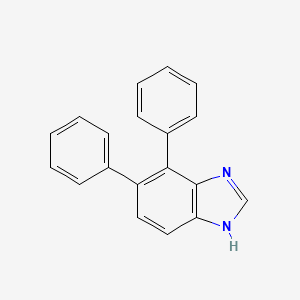
4,5-diphenyl-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 4,5-diphenyl-1H-benzimidazole often involves condensation reactions. For instance, 1,4-diphenyl-5H-[1,2,5]triazepino[5,4-a]benzimidazole, a related compound, was synthesized through the condensation of ethyl (2-benzoyl-1H-benzimidazol-1-yl)acetate with hydrazine hydrate, followed by thermal heterocyclization of intermediate bis-hydrazone (Kharaneko, 2019).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives, such as 1-benzyl-2-(4-benzyloxyphenyl)-5,6-dichloro-1H-benzimidazole, has been studied through elemental analyses and single-crystal structure determination. These compounds typically exhibit a planar molecular structure (Kaynak et al., 2008).
Chemical Reactions and Properties
Benzimidazole compounds participate in various chemical reactions, demonstrating a range of properties. For example, 1,3-Diphenylthiazolo[3,4-a]benzimidazole undergoes cycloadditions with alkenes and alkynes in a highly stereoselective and/or regiospecific manner (Tsuge et al., 1980).
Physical Properties Analysis
The physical properties of benzimidazole derivatives are influenced by their molecular structure. For instance, the crystal and molecular structures of compounds such as 1-benzyl-2-(4-benzyloxyphenyl)-5,6-dichloro-1H-benzimidazole, determine their physical properties, like solubility and melting points (Kaynak et al., 2008).
Chemical Properties Analysis
The chemical properties of 4,5-diphenyl-1H-benzimidazole derivatives are characterized by their reactivity and interaction with other compounds. For example, the electrochemical activities of some heterocyclic compounds containing the benzimidazole moiety have been explored, showing that these compounds undergo electrochemical reductions in a diffusion-controlled, irreversible manner (Sharma, 2014).
科学的研究の応用
Antimicrobial and Antifungal Applications
- Antimicrobial Activity: Benzimidazole derivatives exhibit broad-spectrum antimicrobial activity against bacterial strains such as Escherichia coli and Staphylococcus aureus, and fungal strains like Candida albicans and Aspergillus niger. Their activity has been compared with standard drugs like Streptomycin and Fluconazole, indicating their potential as effective antimicrobial agents (Padalkar et al., 2014). Additionally, novel benzimidazole-5-(aryldiazenyl)thiazole derivatives have shown significant antibacterial and antifungal activities, suggesting their use in treating microbial infections and inhibiting tumor growth (Khalifa et al., 2018).
Synthesis and Chemical Properties
- Novel Compound Synthesis: Research has focused on synthesizing new benzimidazole compounds with potential biological activities. For example, dipodal-benzimidazole derivatives have been synthesized and evaluated for their photophysical and thermal properties, alongside their antimicrobial activity (Padalkar et al., 2014). Similarly, the synthesis of 1,2,3-triazole-containing benzimidazolone derivatives has been reported, highlighting their potential in antimicrobial applications and as corrosion inhibitors (Saber et al., 2021).
Biological Activities and Potential Applications
- Antifungal Agents: A series of 3-[(4,5-diphenyl-2-substituted aryl/heteryl)-1H-imidazol-1-yl]-1H-1,2,4-triazole-5-carboxylic acid derivatives have been synthesized and evaluated for their in vitro antifungal and antibacterial activity, with some compounds showing equipotent activity against Candida albicans when compared to fluconazole (Nikalje et al., 2015).
Physical and Electrochemical Properties
- Electrochemical Activities: N-substituted benzimidazole derivatives have been synthesized and tested for their antibacterial activities, with electrochemical analysis revealing that these compounds undergo electrochemical reduction in a single, two-electron transfer, diffusion-controlled, irreversible wave across a range of pH levels (Sharma, 2014).
特性
IUPAC Name |
4,5-diphenyl-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2/c1-3-7-14(8-4-1)16-11-12-17-19(21-13-20-17)18(16)15-9-5-2-6-10-15/h1-13H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPKFRCVICIMMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=C(C=C2)NC=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-diphenyl-1H-benzimidazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

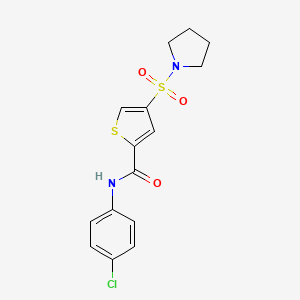
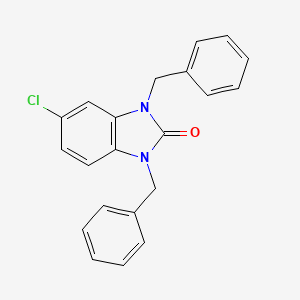
![N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-1-(2-ethoxyethyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide](/img/structure/B5510825.png)
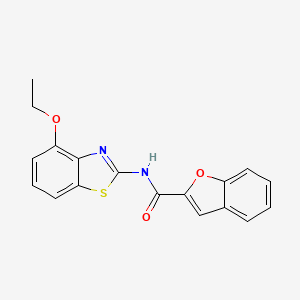
![6-(2-furyl)-2-methyl-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B5510833.png)
![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-furoate](/img/structure/B5510836.png)
![(3R*,4S*)-1-[(6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)carbonyl]-4-phenylpyrrolidin-3-amine](/img/structure/B5510839.png)
![2-[(4-chlorophenoxy)methyl]-1-methyl-1H-indole-3-carbonitrile](/img/structure/B5510853.png)
![N-(5-chloro-2-pyridinyl)-3-[(diethylamino)sulfonyl]benzamide](/img/structure/B5510864.png)
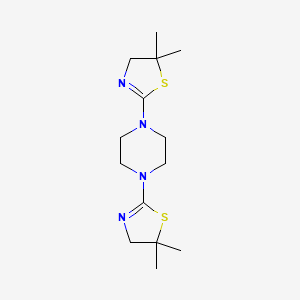
![4-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5510871.png)
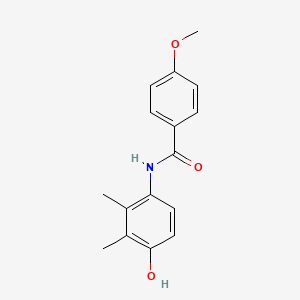
![N~2~-benzyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-methylglycinamide](/img/structure/B5510908.png)
![7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl cyclohexanecarboxylate](/img/structure/B5510925.png)